molecular formula C20H19Cl2N5O B14943414 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14943414
M. Wt: 416.3 g/mol
InChI Key: GRYATZOWTVOMSG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its complex polycyclic structure, which includes a pyridine ring, a dichlorophenyl group, and a tetrahydropyrimidotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidotriazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s polycyclic structure and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: This compound lacks the dimethyl groups present in the target compound, which may affect its chemical properties and biological activity.

    1-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: This compound lacks the pyridin-3-ylmethyl group, which may influence its interactions with molecular targets.

Uniqueness: 1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the presence of both the dichlorophenyl and pyridin-3-ylmethyl groups, along with the dimethyl substitutions

Properties

Molecular Formula

C20H19Cl2N5O

Molecular Weight

416.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-6-5-16(21)8-17(18)22)11-25(12-27(20)19(13)28)10-15-4-3-7-23-9-15/h3-9H,10-12H2,1-2H3

InChI Key

GRYATZOWTVOMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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